molecular formula C5H12ClNO3 B613231 Benzoyl-D-threonine methyl ester CAS No. 60538-16-1

Benzoyl-D-threonine methyl ester

Cat. No. B613231
CAS RN: 60538-16-1
M. Wt: 237,26 g/mole
InChI Key: OZSJLLVVZFTDEY-RFKZQXLXSA-N
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Description

“Benzoyl-D-threonine methyl ester” is a compound derived from carboxylic acids1. It is a type of ester, where the hydrogen in the carboxylic acid group is replaced by a hydrocarbon group1. The molecular formula of “Benzoyl-D-threonine methyl ester” is C12H15NO42 and its molecular weight is 237.25 g/mol2.



Synthesis Analysis

The synthesis of an ester can be accomplished in several ways3. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid3. Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester and hydrochloric acid3.



Molecular Structure Analysis

The molecular structure of “Benzoyl-D-threonine methyl ester” can be represented by the IUPAC Standard InChI: InChI=1S/C5H11NO3/c1-3(7)4(6)5(8)9-2/h3-4,7H,6H2,1-2H34.



Chemical Reactions Analysis

Esters, including “Benzoyl-D-threonine methyl ester”, can undergo several types of reactions. One such reaction is hydrolysis, where the ester is split with water5. This reaction can be catalyzed by either an acid or a base5. Esters can also be converted to amides via an aminolysis reaction5. Additionally, esters can undergo trans-esterification reactions to form different esters5.



Physical And Chemical Properties Analysis

Esters are derived from carboxylic acids and are neutral compounds1. They often constitute a core building block in complex medicinal compounds1. The physical differences observed between different esters are due to differences in melting points of the mixture of esters they contain1.


Scientific Research Applications

  • Synthesis of Penicillin Derivatives : Wolfe and Sterzycki (1987) described the synthesis of methyl penicillanate, involving the condensation of D-penicillamine with variations of the synthon RO2CCH2CHO, followed by esterification and Mukaiyama ring closure. This process includes working with an N-benzoyl protecting group, which is a critical step in synthesizing penam and oxapenam ring systems (Wolfe & Sterzycki, 1987).

  • Conversion into Threonine : Elliott (1948) explored the conversion of DL-N-benzoylallothreonine methyl ester into DL-threonine. This conversion involved using thionyl chloride and hydrolysis of the oxazoline formed. This study contributes to our understanding of the chemical transformations and applications of threonine derivatives (Elliott, 1948).

  • Asymmetric Synthesis of Arylacetates : Park et al. (2014) investigated the N-Benzoyl-L-threonine-isopropyl-ester-mediated crystallization-induced dynamic resolution of α-bromo arylacetates. This technique was used for the asymmetric preparation of α-thio and α-oxy arylacetates, demonstrating the application of benzoyl-threonine derivatives in asymmetric synthesis (Park et al., 2014).

  • Oxidation to Oxamate Derivatives : Stachulski (1982) studied the oxidation of benzyloxycarbonyl threonine and serine methyl esters, leading to the formation of the same N-protected methyl oxamate. This shows the potential for creating new derivatives through selective oxidation (Stachulski, 1982).

  • Enzyme Inhibition Studies : The synthesis and evaluation of alpha- and gamma-substituted amides, peptides, and esters of methotrexate, as reported by Piper et al. (1982), involve the use of N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid alpha-benzyl ester. This study is significant in understanding the role of benzoyl-threonine derivatives in inhibiting folate metabolism (Piper et al., 1982).

properties

IUPAC Name

methyl (2R,3S)-2-benzamido-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(14)10(12(16)17-2)13-11(15)9-6-4-3-5-7-9/h3-8,10,14H,1-2H3,(H,13,15)/t8-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOWDUMYRBCHAC-WCBMZHEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)OC)NC(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286079
Record name D-Threonine, N-benzoyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoyl-D-threonine methyl ester

CAS RN

60538-16-1
Record name D-Threonine, N-benzoyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60538-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Threonine, N-benzoyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JL Morell, P Fleckenstein, E Gross - The Journal of Organic …, 1977 - ACS Publications
(5) R. Baudouy and J. Gore, Synthesis, 573 (1974).(6) D. Michelot and G. Linstrumelle, Tetrahedron Lett., 275 (1976).(7) The knownalcohol 1 (see ref 3) was prepared in 78% yield from …
Number of citations: 44 pubs.acs.org
DF Elliott - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… Benzoyl-D-threonine methyl ester, prepared with diazomethane in the usual way, had mp 96", [a]? -23.3" (c, 6 in ethanol) (Found : N, 5-9. ClzH1504K requires N, 5.9%). …
Number of citations: 47 pubs.rsc.org
PJ Kocienski, G Cernigliaro… - The Journal of Organic …, 1977 - ACS Publications
[Acanthoscelides obtectus (Say)] for which structure 6 was suggested based on spectrometric and chemical evidence. Subsequent total synthesis has corroborated the assigned …
Number of citations: 4 pubs.acs.org
JF Okonya - 1996 - search.proquest.com
… The combined ethyl acetate extracts were dried (MgSCW, filtered and evaporated in vacuo to yield 27.5 g (61%) of crude N-benzoyl-D-threonine methyl ester (13). Recrystallization of …
Number of citations: 2 search.proquest.com

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